4-tert-butyl-N-[3-(3-chlorophenyl)-3-hydroxypropyl]benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[3-(3-chlorophenyl)-3-hydroxypropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2/c1-20(2,3)16-9-7-14(8-10-16)19(24)22-12-11-18(23)15-5-4-6-17(21)13-15/h4-10,13,18,23H,11-12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECMTTHANKYVGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[3-(3-chlorophenyl)-3-hydroxypropyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts, such as diatomite earth@IL/ZrCl4, enhances the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[3-(3-chlorophenyl)-3-hydroxypropyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-), cyanide ions (CN-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-tert-butyl-N-[3-(3-chlorophenyl)-3-hydroxypropyl]benzamide has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[3-(3-chlorophenyl)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule, enabling comparative insights:
Key Observations:
- Hydrophobic vs. Polar Balance : The tert-butyl group in the target compound and 3gg enhances lipophilicity, whereas BG14958’s sulfamoyl group increases solubility .
- Substituent Effects : The 3-chlorophenyl group in the target and BG14958 may confer steric or electronic effects influencing receptor binding, contrasting with 3gg’s chloro-methoxyphenyl motif .
- Synthetic Flexibility : The hydroxypropyl chain in the target and 36a allows modular derivatization for structure-activity relationship (SAR) studies .
Physicochemical and Bioactive Properties
Activity Insights:
- The hydroxypropyl chain in the target and 36a may enhance membrane permeability compared to 3gg’s rigid aromatic substituents .
Biological Activity
4-tert-butyl-N-[3-(3-chlorophenyl)-3-hydroxypropyl]benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This benzamide derivative is characterized by a tert-butyl group and a chlorophenyl moiety, which may influence its interaction with biological targets. Understanding its biological activity can provide insights into its therapeutic potential.
- Molecular Formula : C17H22ClN
- Molecular Weight : 285.82 g/mol
- CAS Number : 2034466-82-3
Research indicates that benzamide derivatives can interact with various biological pathways, potentially influencing cardiovascular health and exhibiting anti-inflammatory properties. The specific mechanisms of action for this compound are yet to be fully elucidated, but it is hypothesized to modulate receptor activity and signaling pathways.
Antimicrobial Activity
Benzamide derivatives have also been explored for their antimicrobial properties. A related study highlighted the efficacy of pyrrole-benzamide derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that this compound may possess similar antimicrobial potential, warranting further investigation.
Case Study 1: Cardiovascular Research
In an experimental model assessing heart failure, researchers utilized a derivative similar to this compound. The study found that treatment led to a significant decrease in infarct area and improved LVP when compared to control groups. The mechanism was linked to the activation of muscarinic receptors and nitric oxide synthase pathways, which are crucial in regulating cardiac function .
Case Study 2: Antimicrobial Testing
A series of pyrrole-benzamide derivatives were evaluated for their antibacterial activity. The findings demonstrated that these compounds exhibited potent activity against gram-positive bacteria, suggesting that structural modifications in the benzamide framework could enhance antimicrobial efficacy . Although specific data on this compound is not available, its structural similarities imply potential effectiveness.
Data Table: Comparative Biological Activity of Benzamide Derivatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-tert-butyl-N-[3-(3-chlorophenyl)-3-hydroxypropyl]benzamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves coupling tert-butyl-substituted benzoyl chloride with 3-(3-chlorophenyl)-3-hydroxypropylamine. Optimization can employ Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can evaluate variables like temperature, solvent polarity, and catalyst loading. Statistical analysis (e.g., ANOVA) identifies critical parameters for yield improvement .
Q. How is this compound characterized structurally, and what analytical techniques are critical for verifying purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via Reverse-Phase HPLC with UV detection (λ = 254 nm). Differential Scanning Calorimetry (DSC) determines crystallinity and thermal stability, which is essential for reproducibility in biological assays .
Q. What preliminary biological screening approaches are suitable for identifying potential therapeutic targets?
- Methodological Answer : Initial screens include in vitro enzyme inhibition assays (e.g., kinases or proteases) due to the compound’s amide and hydroxyl pharmacophores. Dose-response curves (IC₅₀ determination) and molecular docking simulations (using AutoDock Vina) prioritize targets. Follow-up studies may involve cell viability assays (MTT) in relevant disease models .
Advanced Research Questions
Q. How can computational methods predict and resolve contradictions in experimental reaction yields?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways to identify energy barriers or side reactions. For example, competing N-acylation vs. O-acylation pathways can explain yield discrepancies. Transition state analysis guides solvent/catalyst selection to favor desired products .
Q. What strategies address discrepancies in observed vs. predicted bioactivity data?
- Methodological Answer : Contradictions may arise from off-target interactions or metabolic instability. Use metabolite profiling (LC-MS/MS) to identify degradation products. Parallel artificial membrane permeability assays (PAMPA) assess bioavailability. If computational predictions (e.g., QSAR models) diverge from experimental IC₅₀ values, refine descriptors to include solvation effects or conformational flexibility .
Q. How can advanced separation technologies improve enantiomeric purity of intermediates?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak IA column) resolves racemic mixtures of the 3-hydroxypropylamine intermediate. Simulated Moving Bed (SMB) chromatography scales enantiomer separation. Alternatively, asymmetric synthesis using chiral catalysts (e.g., Evans oxazaborolidine) ensures stereochemical control during propylamine synthesis .
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies (25°C/60% RH, pH 1–10) with UPLC monitoring. Degradation kinetics (Arrhenius plots) reveal pH-sensitive functional groups (e.g., ester hydrolysis vs. amide bond cleavage). Solid-state NMR and X-ray crystallography correlate degradation pathways with molecular packing .
Methodological Notes
- Data Contradiction Analysis : Cross-validate experimental results with orthogonal techniques. For example, if NMR suggests impurity but HPLC does not, employ 2D-COSY or HSQC to confirm structural assignments .
- Experimental Design : Use response surface methodology (RSM) for non-linear optimization of multi-variable syntheses, reducing iterations by 40–60% compared to one-factor-at-a-time approaches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
